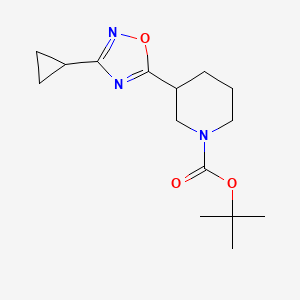

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a tert-butyl ester group and a 1,2,4-oxadiazole ring, which is further substituted with a cyclopropyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acyl chloride.

Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the 1,2,4-oxadiazole intermediate.

Addition of the tert-butyl ester group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Synthetic Formation of the Oxadiazole-Piperidine Core

The oxadiazole ring is synthesized via cyclization reactions involving amidoxime intermediates. A representative protocol from a PMC study outlines the following steps :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydroxylamine hydrochloride, K<sub>2</sub>CO<sub>3</sub>, ethanol, reflux | Formation of (E)-N-hydroxybenzamidine |

| 2 | Reaction with (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid using isobutyl chloroformate in THF | Activation of carboxylic acid for coupling |

| 3 | Cyclization with n-Bu<sub>4</sub>NF in THF, reflux | Formation of the 1,2,4-oxadiazole ring |

This method highlights the critical role of cyclization in constructing the oxadiazole scaffold. The tert-butyl group remains intact under these conditions, serving as a protective group for the piperidine nitrogen.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free piperidine amine, enabling further derivatization:

| Reaction | Conditions | Product |

|---|---|---|

| Boc removal | Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C | Free amine (piperidine-NH) |

This step is pivotal for subsequent reactions, such as alkylation or acylation, to introduce pharmacophores .

Substitution at the Cyclopropyl Group

The cyclopropyl substituent on the oxadiazole ring participates in cross-coupling reactions. A patent example demonstrates Suzuki-Miyaura coupling using palladium catalysts :

| Reagents | Conditions | Outcome |

|---|---|---|

| Cyclopropylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 80°C, 12 h | Substituted oxadiazole derivatives |

Reactivity of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation post-Boc deprotection. For example:

| Reaction Type | Reagents | Product |

|---|---|---|

| Acylation | Acetyl chloride, triethylamine, DCM | N-acetylpiperidine derivative |

| Sulfonylation | Tosyl chloride, pyridine | N-sulfonylpiperidine derivative |

These modifications enhance the compound’s bioavailability or target affinity.

Stability Under Reaction Conditions

The oxadiazole ring demonstrates stability under basic and mild acidic conditions but decomposes in strong acids (>2M HCl) or prolonged heating (>100°C). Key stability data from synthesis studies :

| Condition | Outcome |

|---|---|

| pH 7–9, 25°C | Stable for >24 h |

| 1M HCl, 60°C | Partial decomposition after 6 h |

| TFA/DCM (1:1), 25°C | Boc removed without oxadiazole degradation |

科学的研究の応用

The compound features a piperidine ring substituted with a tert-butyl group and a cyclopropyl moiety linked to a 1,2,4-oxadiazole. These structural characteristics contribute to its unique biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives, including Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown activity against breast cancer (MCF-7) and liver cancer (HepG2) cells, with mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antitumor Efficacy

A study demonstrated that modifications to the oxadiazole ring enhanced the compound's ability to induce apoptosis in cancer cells. The presence of specific substituents on the oxadiazole significantly influenced the compound's potency as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented. This compound has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Study: Bacterial Inhibition

In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .

Neurological Applications

Emerging research suggests that compounds containing oxadiazole rings may possess neuroprotective properties. This compound has been investigated for its effects on neurodegenerative diseases.

Case Study: Neuroprotection

A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced neuronal apoptosis and improved cell viability .

作用機序

The mechanism of action of tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the piperidine and oxadiazole rings suggests potential interactions with enzymes or receptors that recognize these functional groups. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

類似化合物との比較

Similar Compounds

- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

- Tert-butyl 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the cyclopropyl group on the oxadiazole ring, which can impart distinct steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity compared to similar compounds.

生物活性

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H25N3O4 with a molecular weight of 323.39 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole ring that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine have shown promising results against various cancer cell lines. A notable study reported that oxadiazole derivatives exhibited moderate activity with mean IC50 values around 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and lung adenocarcinoma .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the oxadiazole ring enhances the interaction with cellular targets leading to disrupted signaling pathways associated with cancer cell survival.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxadiazole ring and piperidine structure significantly influence biological activity. For example:

- Cyclopropyl Substitution : The cyclopropyl group enhances lipophilicity and may improve cellular uptake.

- Tert-butyl Group : This group is essential for maintaining the stability and solubility of the compound.

Case Studies

- Study on Anticancer Properties : A derivative based on the oxadiazole scaffold was tested against several cancer cell lines. Results indicated that structural modifications led to enhanced antiproliferative activities compared to the parent compound .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of related oxadiazole compounds, demonstrating significant activity against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .

Data Table: Biological Activity Summary

特性

IUPAC Name |

tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNYJRPOPQRJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。